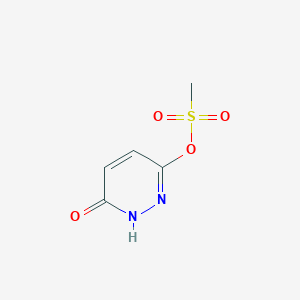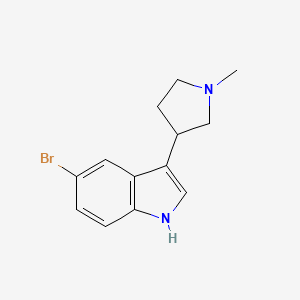
(S)-5-Bromo-3-(1-methylpyrrolidin-3-yl)-1H-indole
Descripción general
Descripción
(S)-5-Bromo-3-(1-methylpyrrolidin-3-yl)-1H-indole is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Bromo-3-(1-methylpyrrolidin-3-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1H-indole and 5-bromo-1H-indole.
N-Methylation: The N-methylation of pyrrolidine is carried out using methyl iodide in the presence of a base such as potassium carbonate.
Coupling Reaction: The N-methylpyrrolidine is then coupled with 5-bromo-1H-indole using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium phosphate and a solvent like toluene.
Purification: The final product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-5-Bromo-3-(1-methylpyrrolidin-3-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding indole-3-carboxylic acid derivatives.
Reduction: Formation of 3-(N-methylpyrrolidin-3-yl)1H-indole.
Substitution: Formation of 5-substituted indole derivatives.
Aplicaciones Científicas De Investigación
(S)-5-Bromo-3-(1-methylpyrrolidin-3-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-5-Bromo-3-(1-methylpyrrolidin-3-yl)-1H-indole involves its interaction with specific molecular targets in the body. The compound is known to bind to serotonin receptors, particularly the 5-HT1B/1D receptors, which are involved in the regulation of mood and pain perception. By modulating the activity of these receptors, the compound can exert its effects on the central nervous system.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-3-(N-methylpyrrolidin-2-yl)1H-indole: A closely related compound with similar biological activities.
5-bromo-3-(N-methylpyrrolidin-1-yl)1H-indole: Another similar compound with slight variations in its chemical structure.
Uniqueness
(S)-5-Bromo-3-(1-methylpyrrolidin-3-yl)-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological properties. Its ability to selectively bind to serotonin receptors makes it a valuable compound for research in neuropharmacology.
Propiedades
Fórmula molecular |
C13H15BrN2 |
|---|---|
Peso molecular |
279.18 g/mol |
Nombre IUPAC |
5-bromo-3-(1-methylpyrrolidin-3-yl)-1H-indole |
InChI |
InChI=1S/C13H15BrN2/c1-16-5-4-9(8-16)12-7-15-13-3-2-10(14)6-11(12)13/h2-3,6-7,9,15H,4-5,8H2,1H3 |
Clave InChI |
ZZQOVQIQWNYKBJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C1)C2=CNC3=C2C=C(C=C3)Br |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
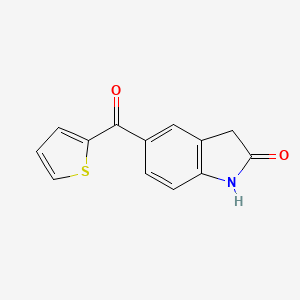


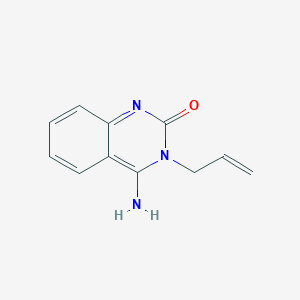
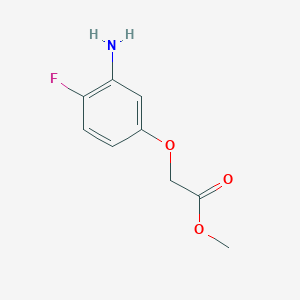

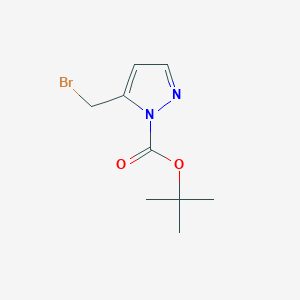

![2-[1,3-Dithian-2-yl]-5-nitrobenzoic acid](/img/structure/B8433421.png)


![2-acetylamino-N-[2-(1H-indol-3-yl)-ethyl]acetamide](/img/structure/B8433463.png)

